

Check Availability & Pricing

# in vitro characterization of ARV-766

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TRC-766  |           |
| Cat. No.:            | B2720347 | Get Quote |

An In-Depth Technical Guide to the In Vitro Characterization of ARV-766

For Researchers, Scientists, and Drug Development Professionals

# Introduction

ARV-766 is an orally bioavailable, second-generation PROteolysis TArgeting Chimera (PROTAC) designed to selectively target the Androgen Receptor (AR) for degradation.[1][2] Developed as a potential treatment for metastatic castration-resistant prostate cancer (mCRPC), ARV-766 represents a novel therapeutic modality.[3] Unlike traditional inhibitors that block a protein's function, PROTACs like ARV-766 eliminate the target protein entirely by harnessing the cell's natural protein disposal system.[4] This guide provides a detailed overview of the in vitro characterization of ARV-766, focusing on its mechanism of action, degradation efficacy, and the experimental protocols used for its evaluation.

## **Mechanism of Action**

ARV-766 is a heterobifunctional small molecule composed of a ligand that binds to the Androgen Receptor and another ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CBN).[4][5] This dual binding induces the formation of a ternary complex between AR, ARV-766, and the E3 ligase.[4][6] The close proximity facilitated by this complex leads to the poly-ubiquitination of the AR protein. This ubiquitination acts as a molecular tag, marking the AR for recognition and subsequent degradation by the 26S proteasome.[7][8] Once the AR is degraded, ARV-766 is released and can continue to act catalytically, targeting additional AR proteins for degradation.[7] This mechanism allows ARV-766 to overcome resistance







mechanisms associated with AR overexpression or mutations that affect traditional inhibitor binding.[7][9]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. ASCO American Society of Clinical Oncology [asco.org]
- 3. ARV-766 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. arvinasmedical.com [arvinasmedical.com]
- 5. arvinasmedical.com [arvinasmedical.com]
- 6. urotoday.com [urotoday.com]
- 7. Facebook [cancer.gov]
- 8. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]
- 9. 2minutemedicine.com [2minutemedicine.com]
- To cite this document: BenchChem. [in vitro characterization of ARV-766]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2720347#in-vitro-characterization-of-arv-766]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com